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CAS No.: 1203480-86-7
Cat. No.: B611001
. J

Focus: Mechanism-Based Suppression of NF-kB Signaling in Macrophages

Executive Summary

SRTCX1003 (CAS: 1203480-93-6) is a potent, synthetic small molecule activator of Sirtuin 1
(SIRT1), distinct from first-generation STACs (Sirtuin Activating Compounds) like resveratrol
due to its enhanced potency (EC1.5 = 0.61 uM) and specificity.[1]

This application note details a validated protocol for using SRTCX1003 to modulate
inflammatory pathways in vitro. Unlike generic inhibitors, SRTCX1003 functions via an
activation mechanism: it allosterically binds SIRT1, enhancing its deacetylase activity against
non-histone targets, specifically the RelA/p65 subunit of NF-kB. This results in the suppression
of pro-inflammatory cytokines (TNFa, IL-12) without direct glucocorticoid receptor binding.[2]

Key Application: Anti-inflammatory screening, SIRT1 mechanistic studies, and metabolic
regulation research.

Mechanistic Background

To design a robust experiment, one must understand the signaling architecture. SRTCX1003
does not inhibit NF-kB directly; it accelerates the "off-switch" (deacetylation).

Signaling Pathway Visualization
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The following diagram illustrates the point of intervention for SRTCX1003 within the TLR4/NF-

KB axis.

LPS (Stimulus)

TLR4 Receptor

Signaling Cascade

. Allosteric Activatio
[ NF-kB (Cytosolic) ] SRTCX1003 (STAC) SIRT1 (Deacetylase)

Nuclear Translocation & Acetylation Deacetylation (Lys310)

NF-kB p65 (Acetylated/Active)

Promoter Binding

Transcription (TNFa, IL-12)

Click to download full resolution via product page

Caption: SRTCX1003 activates SIRT1, which deacetylates p65 (Lys310), inhibiting NF-kB
transcriptional activity.[1][3][4][5]

Experimental Design & Controls

Successful use of SRTCX1003 requires precise timing. SIRT1 must be activated prior to or
simultaneous with the peak acetylation event induced by stress (e.g., LPS).
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Parameter Recommendation Rationale

) High endogenous TLR4
RAW 264.7 (Murine )
Cell Model expression; standard for NF-kB
Macrophages) ]
studies.

Soluble up to 50 mM. Final

Solvent DMSO culture concentration must be
<0.1%.
EC1.5is 0.61 uM. IC50 for p65
Dose Range 0.5 puM - 10 uM o
deacetylation is ~1.42 puM.
Allows cellular entry and
Pre-incubation 1 -2 Hours SIRT1 engagement before
inflammatory insult.
Induces p65 acetylation
Stimulus LPS (100 ng/mL) (Lys310) to provide a substrate
for SIRT1.
- Validates general anti-
Positive Control Dexamethasone (1 pM)

inflammatory suppression.

Confirms effects are SIRT1-
Negative Control EX-527 (SIRT1 Inhibitor) dependent (SRTCX1003 effect
should be blocked).

Materials & Reagents

e SRTCX1003: Stock solution (10 mM or 20 mM) in DMSO. Store at -80°C (stable >6 months)
or -20°C (stable 2 years as powder).

e Cell Line: RAW 264.7 (ATCC TIB-71).
e Growth Medium: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.

e LPS: Lipopolysaccharide from E. coli 0111:B4 (Stock 1 mg/mL in PBS).
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 Lysis Buffer: RIPA buffer supplemented with Deacetylase Inhibitors (Trichostatin A,
Nicotinamide) is critical to preserve acetylation status during harvest.

Detailed Protocol: SRTCX1003 Treatment in
Macrophages[4]
Phase 1: Preparation of Stock Solutions

e Calculate: To make a 10 mM stock of SRTCX1003 (MW: 449.53 g/mol ), dissolve 4.5 mgin 1
mL of sterile DMSO.

» Aliquot: Dispense into 20-50 pL aliquots to avoid freeze-thaw cycles.

o Storage: Keep at -80°C. Protect from light.

Phase 2: Cell Seeding (Day 0)

o Harvest RAW 264.7 cells using a cell scraper (avoid trypsin if possible to preserve receptors,

or use Accutase).
o Count cells and assess viability (>95% required).
e Seed density:

o 6-well plate (Western Blot):

cells/well.

o 96-well plate (ELISA/Viability):
cells/well.
e Incubate overnight at 37°C, 5% CO2.

Phase 3: Compound Treatment & Stimulation (Day 1)

Critical Step: Serum Starvation (Optional but Recommended) For maximal signal-to-noise in
acetylation assays, replace medium with DMEM + 0.5% FBS for 4 hours prior to treatment. For
general cytokine release, 10% FBS is acceptable.
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e Preparation of Working Solutions:

o Dilute SRTCX1003 stock (10 mM) into warm media to 2X the final desired concentration
(e.g., for 5 uM final, prepare 10 puM).

o Prepare Vehicle Control (DMSO matched concentration).
e Pre-treatment (T = -1 hour):

o Remove culture media.[6]

o Add SRTCX1003-containing media.

o Incubate for 1 hour.
e Stimulation (T = 0):

o Add LPS directly to the wells (do not wash cells).

o Final LPS concentration: 100 ng/mL.

o Note: If SRTCX1003 competes with ATP or substrate significantly, co-treatment might be
less effective than pre-treatment.

Phase 4: Harvesting & Analysis

* RNA Analysis (QPCR): Harvest cells 4—6 hours post-LPS. Target genes: Tnfa, 1112b, II6.
o Cytokine Release (ELISA): Collect supernatant 18—24 hours post-LPS.
o Protein Analysis (Western Blot): Harvest cells 1-3 hours post-LPS (peak p65 acetylation).

o Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing 10 mM Nicotinamide (to
inhibit endogenous Sirtuins post-lysis) and Protease Inhibitors.

Experimental Workflow Diagram
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Caption: Timeline for SRTCX1003 treatment. Pre-treatment is essential for priming SIRT1

activity.

Data Analysis & Expected Results

When analyzing the efficacy of SRTCX1003, normalize data to the LPS-only control (set as

100% inflammation).

Expected Trends

) SRTCX1003 (5 )
Assay Readout Vehicle + LPS Interpretation
UM) + LPS
SRTCX1003
Acetyl-p65 )
Western Blot High (+++) Low (+) promotes
(Lys310) ]
deacetylation.[1]
Total protein
Western Blot Total p65 High (+++) High (+++) levels remain
unchanged.
Functional
ELISA TNFa Secretion High (+++) Reduced (++) suppression of
NF-kB.
) Transcriptional
gPCR 1112b mRNA High (+++) Reduced (+) )
repression.
Compound
o should not be
Viability MTT / CCK-8 100% >90% _
cytotoxic at <10
M.
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Troubleshooting Guide

e No reduction in Acetyl-p65?

o Ensure Nicotinamide was added to the lysis buffer. Without it, SIRT1 continues to work in
the tube, or endogenous deacetylases degrade the signal, masking the drug effect.

o Check LPS incubation time.[5] Acetylation is transient; 1-3 hours is usually peak.
e High Cytotoxicity?

o SRTCX1003 is generally safe up to 50 uM, but RAW cells are sensitive to DMSO. Ensure
final DMSO < 0.1%.

e Precipitation?

o SRTCX1003 is hydrophobic. Do not add stock directly to aqueous media; dilute in a small
volume of media first, mix, then add to cells.
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o Standard operating procedures for macrophage maintenance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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